3-Amino-2-methoxy-2-methylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

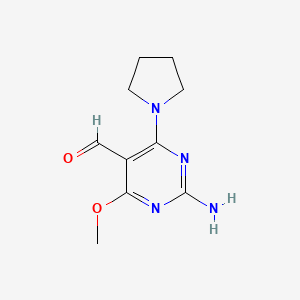

“3-Amino-2-methoxy-2-methylpropan-1-ol” is a chemical compound with the CAS Number: 2230802-49-8 . It has a molecular weight of 133.19 . The IUPAC name for this compound is 3-amino-2-(methoxymethyl)-2-methylpropan-1-ol . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H15NO2/c1-6(3-7,4-8)5-9-2/h8H,3-5,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned in the description, “this compound” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of derivatives related to 3-amino-2-methoxy-2-methylpropan-1-ol is pivotal in asymmetric synthesis, as evidenced in the production of (S)-dapoxetine. Candida antarctica lipase A (CAL-A) is identified as an effective biocatalyst for such processes, emphasizing the compound's utility in chiral chemistry and pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimalarial Activity

Research involving structurally similar 2-amino-3-arylpropan-1-ols has demonstrated moderate antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in antimalarial drug development. This highlights the compound's significance in medicinal chemistry and tropical disease research (D’hooghe et al., 2011).

Biofuel Production

Studies on the anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, indicate the relevance of compounds like this compound in renewable energy research. The focus on engineering enzymes for efficient biofuel synthesis underscores its importance in sustainable energy solutions (Bastian et al., 2011).

Catalytic Amination

The amination of related alcohols, like 1-methoxy-2-propanol, over nickel-on-silica catalysts has been explored, signifying the compound's role in chemical synthesis and industrial catalysis. Such studies demonstrate its applicability in producing amines for various industrial applications (Bassili & Baiker, 1990).

Oligonucleotide Synthesis

Research on oligonucleotides containing primary amino groups at the 5'-terminus, where 3-aminopropan(1)ol derivatives are used, reveals the significance of compounds like this compound in molecular biology and genetic engineering (Connolly, 1987).

Viscosity Studies

Studies on the viscosities of aqueous solutions of similar compounds, such as 2-amino-2-methylpropan-1-ol, provide insights into its physical properties, which are crucial in chemical engineering and formulation sciences (Chenlo et al., 2002).

Safety and Hazards

The safety information for “3-Amino-2-methoxy-2-methylpropan-1-ol” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .

Mécanisme D'action

Target of Action

As a derivative of alcohols and phenols, it may interact with various biological molecules due to its polar nature .

Mode of Action

Alcohols, in general, are known to form hydrogen bonds due to the polar nature of the O-H bond . This could influence its interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methoxy-2-methylpropan-1-ol . .

Propriétés

IUPAC Name |

3-amino-2-methoxy-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(3-6,4-7)8-2/h7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXDRLABEDWKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2470681.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)